molecular formula C8H13NO2 B052223 Methyl 2-amino-2-cyclopent-2-en-1-ylacetate CAS No. 119825-70-6

Methyl 2-amino-2-cyclopent-2-en-1-ylacetate

Cat. No. B052223
CAS RN: 119825-70-6
M. Wt: 155.19 g/mol
InChI Key: POKLRPJPQRZGOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-cyclopent-2-en-1-ylacetate is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a cyclic amino acid derivative that is synthesized using a specific method.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-cyclopent-2-en-1-ylacetate is not fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is a neurotransmitter that plays a role in the regulation of neuronal activity. This receptor is a target for many drugs used in the treatment of neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anxiolytic and sedative effects in animal studies. It has also been shown to have anticonvulsant activity, which makes it a potential candidate for the treatment of epilepsy. Additionally, it has been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-amino-2-cyclopent-2-en-1-ylacetate is its potential use in the development of new drugs. Its unique structure and mechanism of action make it a promising candidate for the treatment of various neurological disorders. However, there are also limitations to its use in lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and side effects. Additionally, its synthesis method can be complex and time-consuming, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of Methyl 2-amino-2-cyclopent-2-en-1-ylacetate. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its potential use in the development of new materials, such as polymers and coatings. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound is a promising compound that has potential applications in various fields of scientific research.

Synthesis Methods

Methyl 2-amino-2-cyclopent-2-en-1-ylacetate is synthesized using a specific method that involves the reaction between cyclopentadiene and diethyl oxalate in the presence of sodium hydride. The resulting product is then treated with methylamine to obtain this compound. This method is a reliable and efficient way of synthesizing this compound.

Scientific Research Applications

Methyl 2-amino-2-cyclopent-2-en-1-ylacetate has potential applications in various fields of scientific research. It has been studied for its potential use in the development of new drugs, particularly in the treatment of neurological disorders. It has also been investigated for its potential use in the development of new materials, such as polymers and coatings.

properties

CAS RN

119825-70-6

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 2-amino-2-cyclopent-2-en-1-ylacetate

InChI

InChI=1S/C8H13NO2/c1-11-8(10)7(9)6-4-2-3-5-6/h2,4,6-7H,3,5,9H2,1H3

InChI Key

POKLRPJPQRZGOM-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCC=C1)N

Canonical SMILES

COC(=O)C(C1CCC=C1)N

synonyms

2-Cyclopentene-1-acetic acid, -alpha--amino-, methyl ester

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.